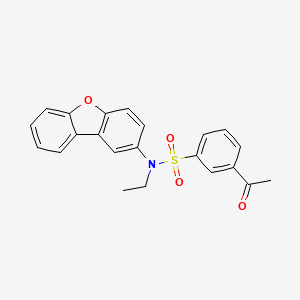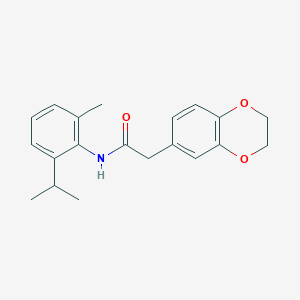![molecular formula C22H20ClNO2 B7532596 N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide, commonly known as CPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPEP is a white crystalline powder with a molecular formula of C23H20ClNO2 and a molecular weight of 383.86 g/mol.
Wissenschaftliche Forschungsanwendungen
CPEP has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, CPEP has been studied for its potential as a novel anticonvulsant drug, as well as its potential as a treatment for anxiety and depression. In pharmacology, CPEP has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. In biochemistry, CPEP has been studied for its interactions with various proteins and enzymes, which could lead to the development of new therapeutic agents.
Wirkmechanismus
The exact mechanism of action of CPEP is still not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. CPEP has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and seizures. CPEP has also been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage and inflammation.
Biochemical and Physiological Effects
CPEP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant effects. CPEP has also been shown to modulate the immune system and reduce oxidative stress, which could have implications for the treatment of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPEP is its relatively low toxicity and high selectivity for certain neurotransmitter receptors, which makes it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of CPEP is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the long-term effects of CPEP on the body and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on CPEP, including the development of new drugs based on its chemical structure, the study of its interactions with various proteins and enzymes, and the investigation of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the mechanism of action of CPEP and its effects on the body, as well as its potential side effects and toxicity in humans. Overall, CPEP is a promising compound with a range of potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of CPEP involves the reaction of 2-(2-phenylphenoxy) acetic acid with 4-chloroethylbenzene in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at a temperature of 80-100°C. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c23-19-12-10-17(11-13-19)14-15-24-22(25)16-26-21-9-5-4-8-20(21)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJIRMCDCFKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

